3-m-Toluidinopropane-1,2-diol
Description
Structure
3D Structure
Properties
CAS No. |
42902-52-3 |
|---|---|
Molecular Formula |
C10H15NO2 |
Molecular Weight |
181.23 g/mol |
IUPAC Name |
3-(3-methylanilino)propane-1,2-diol |
InChI |
InChI=1S/C10H15NO2/c1-8-3-2-4-9(5-8)11-6-10(13)7-12/h2-5,10-13H,6-7H2,1H3 |
InChI Key |
JODOBYDEHOMWRX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NCC(CO)O |
Origin of Product |
United States |
Chemical Reactivity and Derivatization of 3 M Toluidinopropane 1,2 Diol
Cyclization Reactions Leading to Heterocyclic Compounds (e.g., Oxazolidinone Formation)
The 1,2-aminoalcohol motif present in 3-m-Toluidinopropane-1,2-diol is a key structural feature that readily participates in cyclization reactions to form various heterocyclic compounds, most notably oxazolidinones. nih.govgoogle.com Oxazolidinones are a significant class of N-heterocycles, with some derivatives exhibiting important biological activities, including use as antibiotics. nih.govnih.gov
The formation of an oxazolidinone ring from a 1,2-aminoalcohol typically involves the introduction of a carbonyl group that bridges the amino and hydroxyl functionalities. hubspotusercontent-na1.net This can be achieved using a variety of carbonylating agents. Common reagents for this transformation include phosgene (B1210022) or its safer equivalents like triphosgene, carbonyldiimidazole (CDI), and dialkyl carbonates (e.g., diethyl carbonate). hubspotusercontent-na1.net The reaction of this compound with such reagents would lead to the formation of 5-(hydroxymethyl)-3-(m-tolyl)oxazolidin-2-one. The general mechanism involves the initial reaction of either the amine or the more reactive primary alcohol with the carbonylating agent, followed by an intramolecular nucleophilic attack of the other functionality to close the five-membered ring.
Alternative methods for oxazolidinone synthesis include the reaction of amino alcohols with urea (B33335) under microwave irradiation or the cyclization of N-allylcarbamates mediated by hypervalent iodine compounds. nih.govwipo.int Palladium-catalyzed N-arylation of pre-formed 2-oxazolidinones is another route to synthesize N-aryl derivatives. nih.gov
| Reagent | Conditions | Notes |
|---|---|---|
| Phosgene (or Triphosgene) | Base (e.g., triethylamine) in an inert solvent | Highly efficient but toxic. hubspotusercontent-na1.net |
| Carbonyldiimidazole (CDI) | Aprotic solvent (e.g., THF, CH2Cl2) | Milder and safer alternative to phosgene. |
| Diethyl Carbonate | Base (e.g., NaOMe) and heat or microwave irradiation | Often requires forcing conditions. hubspotusercontent-na1.net |
| Urea | Microwave irradiation | A "green" chemistry approach. nih.gov |
Regioselective Functionalization of Hydroxyl Groups in Diols
The presence of two distinct hydroxyl groups (primary and secondary) in this compound allows for regioselective functionalization, which is a critical aspect of its use in multi-step synthesis. The primary hydroxyl group is generally more sterically accessible and therefore more reactive towards many reagents than the secondary hydroxyl group.
Catalytic methods have been developed to enhance the regioselectivity of acylation, sulfonylation, and alkylation of diols. chemicalbook.com For instance, iron(III) acetylacetonate (B107027) has been shown to be an inexpensive and effective catalyst for the regioselective acylation of 1,2-cis-diols. chemicalbook.com This method often proceeds through the formation of a cyclic intermediate between the catalyst and the diol, which then directs the incoming acylating agent to one of the hydroxyl groups. chemicalbook.com
Similarly, organotin compounds, such as dibutyltin (B87310) oxide, are well-known to catalyze the regioselective functionalization of diols. nih.gov The diol reacts with the tin reagent to form a stannylene acetal (B89532), which activates one of the hydroxyl groups towards electrophiles. The selectivity is influenced by the structure of the diol and the reaction conditions. For carbohydrates, this method often leads to the selective functionalization of a secondary equatorial hydroxyl group flanked by an axial one. nih.gov The use of cyanide has also been reported to influence the regioselectivity of acylation in carbohydrate chemistry, favoring the thermodynamically less stable axial O-acylation product at low temperatures due to specific hydrogen bonding interactions. rsc.orgacsgcipr.org
Protecting groups are essential tools in organic synthesis to temporarily block a reactive functional group. The dimethoxytrityl (DMT) group is a bulky protecting group commonly used for the selective protection of primary hydroxyl groups in the presence of secondary ones due to steric hindrance. youtube.comrroij.com In the case of this compound, reaction with dimethoxytrityl chloride (DMT-Cl) in the presence of a base like pyridine (B92270) would be expected to selectively protect the primary hydroxyl group. nih.gov The DMT group is stable under many reaction conditions but can be easily removed with mild acid. youtube.comnih.gov
Interestingly, the DMT group can also be used to protect primary and some secondary amines. tandfonline.com The selectivity of protection (O- vs. N-protection) in a molecule like this compound would depend on the reaction conditions. Studies on aminophenols have shown that nitrogen is often more reactive than oxygen towards tritylating agents. metu.edu.tr
| Reaction | Catalyst/Reagent | Selectivity Principle |
|---|---|---|
| Acylation | Fe(acac)3 | Formation of a cyclic dioxolane-type intermediate. chemicalbook.com |
| Sulfonylation/Alkylation | Dibutyltin oxide | Formation of a stannylene acetal intermediate. nih.gov |
| Protection | Dimethoxytrityl chloride (DMT-Cl) | Steric hindrance favors reaction at the primary hydroxyl group. rroij.comnih.gov |
Deoxygenation and Reductive Elimination Pathways in Vicinal Diols
Vicinal diols, such as the propane-1,2-diol moiety in the target molecule, can undergo deoxygenation to form alkenes. This transformation is a reductive process that involves the removal of both hydroxyl groups. A common strategy involves a two-step process where the diol is first converted into a cyclic derivative, which then undergoes elimination. For example, the Corey-Winter olefination involves the reaction of the diol with thiophosgene (B130339) to form a cyclic thiocarbonate, which is then treated with a phosphite (B83602) to yield the alkene.
Reductive elimination is a fundamental step in organometallic chemistry and is the reverse of oxidative addition. researchgate.net In the context of diol deoxygenation, some catalytic cycles involving transition metals may conclude with a reductive elimination step where the metal center's oxidation state decreases by two as it extrudes the alkene product. The ligands to be eliminated must typically be in a cis-position on the metal center for this to occur. researchgate.net
Another pathway for the deoxygenation of diols is through reductive coupling of aldehydes or ketones, which proceeds via a radical dimerization to yield vicinal diols, highlighting the reversibility of such processes under different conditions.
Nucleophilic Substitution Reactions in Substituted Propane-1,2-diol Systems
The hydroxyl groups of this compound are not good leaving groups for nucleophilic substitution reactions. However, they can be converted into better leaving groups, such as tosylates or mesylates, by reaction with the corresponding sulfonyl chlorides. This activation allows for subsequent nucleophilic substitution by a variety of nucleophiles.
Given the differential reactivity of the primary and secondary hydroxyls, regioselective sulfonylation can be achieved, typically at the primary position. The resulting primary tosylate is then an excellent substrate for SN2 reactions. For example, reaction with sodium azide (B81097) would yield a 3-azido-3-(m-toluidino)propane-2-ol. nih.gov Such azido-amino alcohols are valuable intermediates for the synthesis of more complex molecules, including vicinal amino alcohols upon reduction of the azide. nih.gov
Furthermore, activation of one hydroxyl group can facilitate intramolecular reactions. For instance, treatment of a 1,2-diol with a strong base after activation of one hydroxyl group (e.g., as a tosylate) can lead to the formation of an epoxide via an intramolecular Williamson ether synthesis. nih.gov This epoxide can then be opened by various nucleophiles, providing a route to a range of functionalized derivatives. metu.edu.tr
Biocatalytic Oxidation Reactions of 1,2-Diols
Biocatalysis offers a green and highly selective alternative for the oxidation of 1,2-diols. Enzymes such as alcohol dehydrogenases and oxidases can catalyze the oxidation of one of the hydroxyl groups to a carbonyl group with high regio- and enantioselectivity. For a substrate like this compound, enzymatic oxidation could selectively convert the primary alcohol to an aldehyde or the secondary alcohol to a ketone, leading to α-hydroxy aldehyde or α-hydroxy ketone derivatives, respectively.
The choice of enzyme and reaction conditions determines the outcome. For example, TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) mediated oxidation, which can be considered a biomimetic system, is known for the selective oxidation of primary alcohols to carboxylic acids in the presence of secondary alcohols. Studies on the oxidation of amino diols using TEMPO have shown that aliphatic amino diols can be converted to valuable aminohydroxy acids. However, for substrates containing benzylic alcohol moieties, heterogeneous TEMPO catalysts were found to be more selective, preventing overoxidation.
Aromatic dioxygenases are another class of enzymes that can catalyze the dihydroxylation of aromatic rings, which is a different type of oxidation but highlights the power of biocatalysis in selective C-H and C=C bond oxidation. In the context of this compound, the primary interest would be in the selective oxidation of the diol moiety. The combination of oxidative and reductive biocatalytic steps can be used to synthesize a variety of diols from amino acid precursors.
| Enzyme/Catalyst System | Typical Transformation | Selectivity |
|---|---|---|
| Alcohol Dehydrogenase (ADH) | Alcohol to Aldehyde/Ketone | Often highly regio- and enantioselective. |
| TEMPO/NaOCl | Primary alcohol to Carboxylic acid | High selectivity for primary over secondary alcohols. |
| Aromatic Dioxygenase | Arene to cis-diol | Enantioselective dihydroxylation of aromatic rings. |
Structural Characterization and Conformational Analysis of 3 M Toluidinopropane 1,2 Diol and Its Derivatives
Advanced Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for the detailed structural analysis of 3-m-Toluidinopropane-1,2-diol, offering insights into its connectivity, stereochemistry, and dynamic behavior in solution and the solid state.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the molecular structure of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the elucidation of its configuration and predominant conformations.
In ¹H NMR, the chemical shifts (δ) of the protons on the propanediol (B1597323) backbone are particularly informative. The methine proton (H-2) and the methylene (B1212753) protons (H-1) typically appear as complex multiplets due to spin-spin coupling. The magnitude of the vicinal coupling constant (³JHH) between H-1 and H-2 is governed by the dihedral angle, as described by the Karplus equation. This relationship allows for the determination of the relative orientation of the substituents on the C1-C2 bond, helping to distinguish between syn and anti diastereomers.
For the chiral centers at C1 and C2, the relative configuration can often be assigned by analyzing the coupling constants and through-space interactions via Nuclear Overhauser Effect (NOE) experiments. In the anti isomer, a larger coupling constant is generally expected between the protons on C1 and C2 compared to the syn isomer, reflecting a more staggered conformation.
Interactive Table: Representative NMR Data for Aminopropane-1,2-diol Scaffolds
| Nucleus | Functional Group | Representative Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |
| ¹H | Ar-H | 6.5 - 7.5 | m | Aromatic protons on the m-tolyl group. |
| ¹H | -NH - | Variable (3.0 - 5.0) | br s | Chemical shift is concentration and solvent dependent. |
| ¹H | H -C2(OH) | 3.5 - 4.0 | m | Methine proton adjacent to hydroxyl and amino groups. |
| ¹H | H ₂-C1(OH) | 3.3 - 3.8 | m | Methylene protons adjacent to a hydroxyl group. |
| ¹H | -OH | Variable (2.0 - 5.5) | br s | Chemical shift depends on solvent and hydrogen bonding. |
| ¹H | Ar-CH ₃ | 2.2 - 2.4 | s | Methyl group on the tolyl ring. |
| ¹³C | Ar -C | 110 - 145 | Aromatic carbons. | |
| ¹³C | C 2-OH | 70 - 78 | Methine carbon bearing a hydroxyl group. | |
| ¹³C | C 1-OH | 65 - 72 | Methylene carbon bearing a hydroxyl group. | |
| ¹³C | C 3-NH | 45 - 55 | Carbon attached to the amino group. | |
| ¹³C | Ar-C H₃ | 20 - 25 | Methyl carbon. |
Note: The chemical shifts are typical ranges for similar structural motifs and can vary based on solvent, concentration, and temperature.
While NMR provides information on the relative configuration, X-ray crystallography is the definitive method for determining the absolute stereochemistry (R/S configuration) of chiral molecules like this compound. nih.govwikipedia.org This technique requires a single, high-quality crystal of the compound.
The process involves irradiating the crystal with a beam of X-rays and analyzing the resulting diffraction pattern. wikipedia.org The angles and intensities of the diffracted beams are used to calculate a three-dimensional electron density map of the molecule, from which the precise positions of all atoms can be determined. This reveals bond lengths, bond angles, and the exact spatial arrangement of the molecule in the solid state.
For chiral molecules, the absolute configuration is typically determined using anomalous dispersion. When the X-ray wavelength is near an absorption edge of one of the atoms in the crystal (often heavier atoms, though it is possible with lighter atoms), the scattering factor becomes complex. This effect breaks Friedel's law, meaning that reflections that would otherwise be equivalent in intensity become measurably different. By analyzing these differences (the Bijvoet pairs), the absolute configuration of the molecule can be unambiguously assigned. nih.gov
Interactive Table: Hypothetical Crystallographic Data for a this compound Derivative
| Parameter | Example Value | Description |
| Chemical Formula | C₁₀H₁₅NO₂ | Molecular formula of the compound. |
| Formula Weight | 181.23 | Molecular weight in g/mol . |
| Crystal System | Monoclinic | The crystal lattice system. nih.gov |
| Space Group | P2₁/c | The symmetry group of the crystal. mdpi.com |
| a (Å) | 8.197 | Unit cell dimension. mdpi.com |
| b (Å) | 10.670 | Unit cell dimension. mdpi.com |
| c (Å) | 12.977 | Unit cell dimension. mdpi.com |
| β (°) | 98.60 | Unit cell angle. nih.gov |
| Volume (ų) | 1122.5 | Volume of the unit cell. |
| Z | 4 | Number of molecules in the unit cell. |
| R-factor | < 0.05 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |
Note: This data is representative and not from an actual crystal structure of this compound.
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides valuable information about the functional groups and conformational states of this compound. These techniques are based on the principle that molecular bonds vibrate at specific frequencies. primescholars.com
The most informative regions in the vibrational spectra for conformational analysis are the O-H and N-H stretching regions (typically 3200-3600 cm⁻¹). In a dilute, non-polar solvent, a sharp band around 3600 cm⁻¹ would correspond to a "free" or non-hydrogen-bonded hydroxyl group. The presence of intramolecular hydrogen bonding, which is expected in this molecule, leads to a significant broadening and red-shifting (shift to lower frequency) of the O-H stretching band. nih.govmdpi.comnih.gov The extent of this shift correlates with the strength of the hydrogen bond.
Different conformers can stabilize different hydrogen bonding networks (e.g., O-H···O vs. O-H···N), which would result in distinct vibrational signatures. By comparing experimental spectra with quantum chemical calculations, specific bands can be assigned to particular conformers, providing insight into the conformational equilibrium. semanticscholar.org
Interactive Table: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Notes |
| O-H Stretch (Free) | ~3600 | Sharp peak, observed in dilute non-polar solutions. |
| O-H Stretch (H-bonded) | 3200 - 3500 | Broad peak, indicative of intramolecular or intermolecular hydrogen bonding. |
| N-H Stretch | 3300 - 3500 | Typically less broad than the O-H stretch. |
| Aromatic C-H Stretch | 3000 - 3100 | Characteristic of the m-tolyl group. |
| Aliphatic C-H Stretch | 2850 - 3000 | From the propane (B168953) backbone. |
| C=C Aromatic Stretch | 1450 - 1600 | Multiple bands expected for the substituted benzene (B151609) ring. |
| C-O Stretch | 1000 - 1260 | Associated with the primary and secondary alcohol groups. |
Analysis of Intramolecular Interactions and Hydrogen Bonding in Diol Systems
The conformational preferences of this compound are largely dictated by a network of intramolecular interactions, with hydrogen bonding being the most significant. A hydrogen bond is an electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom (like oxygen or nitrogen) and another nearby electronegative atom. rsc.org
In this molecule, several types of intramolecular hydrogen bonds are possible:
O-H···O: Between the two hydroxyl groups of the diol moiety. This interaction would favor a gauche conformation around the C1-C2 bond to bring the hydroxyl groups into proximity.
N-H···O: Between the amine proton and one of the hydroxyl oxygens. This forms a six-membered ring system, which can be a highly stable arrangement.
The relative strength of these hydrogen bonds depends on the geometry of the conformer, including the distance between the donor and acceptor atoms and the linearity of the bond. arxiv.org Computational methods, such as Density Functional Theory (DFT), are often used to calculate the energies of different conformers and quantify the stabilization energy provided by each hydrogen bond. nih.gov Studies on similar amino alcohols have shown that O-H···N interactions are particularly important in determining the most stable conformation. rsc.orgnih.gov These interactions reduce the tendency for intermolecular association because the hydrogen-bonding sites are internally satisfied. rsc.org
Interactive Table: Potential Intramolecular Hydrogen Bonds in this compound
| Donor | Acceptor | Type | Estimated Energy (kcal/mol) | Conformation Favored |
| C1-OH | C2-O H | O-H···O | 1 - 3 | Gauche around C1-C2 |
| C2-OH | C1-O H | O-H···O | 1 - 3 | Gauche around C1-C2 |
| C1-OH | N -H | O-H···N | 2 - 5 | Specific rotamer around C2-C3 |
| C2-OH | N -H | O-H···N | 2 - 5 | Specific rotamer around C2-C3 |
| N-H | C2-O H | N-H···O | 2 - 4 | Forms a stable six-membered ring |
Note: Energies are estimates based on literature values for similar functional groups and can vary significantly with molecular geometry. bohrium.comresearchgate.net
Conformational Dynamics and Rotational Isomerism in Aminopropane-1,2-diols
This compound is a flexible molecule with several single bonds around which rotation can occur, leading to different rotational isomers, or rotamers. The most significant rotations are around the C1-C2 and C2-C3 bonds. The collection of all accessible conformations and the transitions between them define the molecule's conformational dynamics.
Rotation around the C1-C2 bond of the diol gives rise to gauche and anti conformers. acs.org
In the anti conformer, the two hydroxyl groups are positioned 180° apart. This arrangement minimizes steric repulsion but prevents intramolecular hydrogen bonding between the hydroxyls.
In the gauche conformer, the hydroxyl groups have a dihedral angle of approximately 60°. This conformation is sterically less favorable but is significantly stabilized by the formation of an O-H···O intramolecular hydrogen bond. acs.org For most 1,2-diols, the gauche conformer is found to be lower in energy. acs.org
Rotation around the C2-C3 bond determines the orientation of the bulky m-toluidino group relative to the diol backbone. This rotation is influenced by steric hindrance from the tolyl group and the formation of O-H···N or N-H···O hydrogen bonds. The interplay between these stabilizing and destabilizing forces results in a complex potential energy surface with several local minima, each corresponding to a stable rotamer.
Interactive Table: Analysis of Key Rotamers in this compound
| Bond of Rotation | Rotamer | Dihedral Angle (approx.) | Key Stabilizing/Destabilizing Factors |
| C1-C2 | Anti | 180° | - Minimizes steric hindrance between OH groups.- Prevents O-H···O hydrogen bonding. |
| C1-C2 | Gauche | 60° | - Allows for O-H···O intramolecular hydrogen bonding.- Increased steric interaction. |
| C2-C3 | Various | N/A | - Steric hindrance from the m-tolyl group.- Stabilization via O-H···N or N-H···O hydrogen bonds. |
Applications of 3 M Toluidinopropane 1,2 Diol and Its Derivatives in Advanced Chemical Disciplines
Role as Key Intermediates in Complex Organic Synthesis (e.g., Toloxatone, Iohexol)
The primary and most well-documented application of 3-m-Toluidinopropane-1,2-diol is its function as a pivotal intermediate in the synthesis of complex organic molecules, particularly active pharmaceutical ingredients.
Toloxatone Synthesis: The antidepressant Toloxatone, a selective and reversible inhibitor of monoamine oxidase-A (MAO-A), is synthesized using this compound as the central precursor. The synthesis is a well-established two-step process. The first step involves the nucleophilic addition reaction between m-toluidine (B57737) and glycidol (B123203), which opens the epoxide ring of glycidol to form this compound. This intermediate is typically obtained as a viscous oil and can often be used in the subsequent step without extensive purification.
In the second step, the aminodiol intermediate undergoes an intermolecular cycloaddition. It is treated with a carbonylating agent, such as diethyl carbonate, in the presence of a base like sodium methoxide, to form the oxazolidinone ring characteristic of Toloxatone. This cyclization step completes the core structure of the drug.
| Step | Reactants | Reagents/Solvents | Product | Notes |
| 1 | m-Toluidine, Glycidol | Methanol | This compound | Condensation reaction. Stoichiometric control and temperature below 45°C are important to minimize side reactions. |
| 2 | This compound | Diethyl Carbonate, Sodium Methoxide | Toloxatone | Intermolecular cycloaddition forming the oxazolidinone ring. |
Iohexol Synthesis: While the synthesis of the non-ionic X-ray contrast agent Iohexol involves complex multi-step procedures utilizing propanediol (B1597323) derivatives, a direct role for this compound is not prominently featured in common synthetic routes. The literature on Iohexol synthesis more frequently describes the N-alkylation of the core tri-iodinated benzene (B151609) ring with agents like 3-chloro-1,2-propanediol or the use of 3-amino-1,2-propanediol to build the side chains. chemicaljournals.comgoogle.com Although structurally similar, these intermediates are distinct from this compound.
Utility as Chiral Ligands and Organocatalysts in Asymmetric Transformations
The molecular structure of this compound contains a stereocenter, making it a chiral molecule. Chiral aminodiols are a well-regarded class of compounds for applications in asymmetric catalysis, where they can serve as ligands for metal catalysts or as organocatalysts themselves. mdpi.comresearchgate.net The two hydroxyl groups and the nitrogen atom can coordinate to a metal center, creating a defined chiral environment that can influence the stereochemical outcome of a reaction.
However, despite the general utility of chiral aminodiols in asymmetric synthesis, a specific and detailed application of this compound as a chiral ligand or organocatalyst is not extensively documented in the reviewed scientific literature. The development of new chiral ligands is an active area of research, and while this compound possesses the necessary structural motifs, its potential in this domain remains largely unexplored in major publications.
Development of Specialty Materials and Functional Polymers
Diols and aminodiols are frequently used as monomers or chain extenders in the synthesis of various polymers, including polyesters, polyurethanes, and polyamides. mdpi.com The hydroxyl groups can participate in polycondensation reactions, and the pendant m-tolylamino group could introduce specific functionalities into the polymer backbone, such as altered thermal properties, hydrophobicity, or sites for further chemical modification.
The incorporation of functional groups is a key strategy in developing advanced polymers. cmu.edubeilstein-journals.org For instance, diol-containing monomers are used to create functional polyesters and other copolymers. nih.govnih.gov Nevertheless, a search of the scientific and patent literature did not reveal specific examples where this compound has been explicitly used for the development of specialty materials or functional polymers. Its potential as a monomer in this capacity is plausible but not yet demonstrated in available research.
Functional Applications in Industrial Formulations (e.g., Corrosion Inhibitors, Emulsifiers, Coatings)
Amines and alcohol derivatives are known to be effective components in various industrial formulations. For example, organic compounds containing nitrogen and oxygen atoms can act as corrosion inhibitors by adsorbing onto a metal surface and forming a protective layer. researchgate.net The film-forming properties of such molecules are also beneficial in coatings and as emulsifiers.
While related compounds like acetylenic alcohols and other nitrogen-containing heterocyclic compounds have been studied for these purposes, there is no specific data in the reviewed literature detailing the use or performance of this compound as a corrosion inhibitor, emulsifier, or a component in industrial coatings.
Biomass Valorization and Green Chemistry Applications
Green chemistry emphasizes the use of renewable feedstocks and the design of environmentally benign chemical processes. mdpi.com Biomass valorization, the process of converting biomass waste into higher-value products, is a central theme in this field.
There is significant research interest in producing chemicals, including aromatic amines and diols, from renewable sources like lignin and carbohydrates. nih.govmdpi.comacs.orgnih.govresearchgate.net The precursors for this compound are m-toluidine and a glycerol derivative (glycidol). Both of these precursors are potential targets for bio-based production. Aromatic amines can be produced via the catalytic pyrolysis of lignin with ammonia (B1221849), and glycerol is a major byproduct of biodiesel production.
Furthermore, the synthesis of related building blocks, such as 3-chloro-1,2-propanediol, has been optimized using green chemistry principles, for example, through solvent-free sonochemistry methods that use only water as a reagent and generate no waste. researchgate.netresearchgate.net Applying similar green principles to the synthesis of this compound, such as using bio-derived precursors and eco-friendly reaction conditions, represents a promising area for future research in sustainable chemistry.
Advanced Purification and Separation Methodologies for Aminopropane 1,2 Diols
Chromatography-Free Isolation Techniques (e.g., Extraction, Precipitation)
Chromatography-free methods offer scalable and cost-effective initial purification steps. These techniques exploit the physicochemical properties of the target molecule, such as its basicity and solubility.
Extraction: Liquid-liquid extraction is a fundamental technique for the separation of aminopropane-1,2-diols. The basic nature of the amino group allows for selective extraction by manipulating the pH of the aqueous phase. An acidic aqueous solution will protonate the amine, forming a water-soluble salt, which can be separated from non-basic organic impurities. Subsequently, neutralizing the aqueous phase with a base will regenerate the free amine, allowing it to be extracted back into an organic solvent.
Precipitation: Precipitation can be employed to isolate the target compound from a solution in which it is less soluble than the impurities. This can be achieved by changing the solvent system, altering the temperature, or by forming an insoluble salt. For instance, reacting the aminodiol with a specific acid could form a salt that precipitates out of the solution, which can then be collected by filtration.
Ion-Exchange Resins: Another powerful technique involves the use of ion-exchange resins. For aminopropanediols, a cation-exchange resin can be utilized. The crude product mixture is passed through the resin, where the basic aminodiol binds to the acidic sites of the resin. Impurities are washed away, and the purified aminodiol is subsequently eluted from the resin using a suitable basic solution, such as an aqueous ammonia (B1221849) solution. google.com
| Technique | Principle of Separation | Primary Advantage | Key Consideration |
|---|---|---|---|
| Acid-Base Extraction | Differential solubility of the amine and its salt form in aqueous and organic phases based on pH. | Effective for removing non-basic impurities. | Requires multiple extraction and pH adjustment steps; potential for emulsion formation. |
| Precipitation/Crystallization | Difference in solubility between the target compound (or its salt) and impurities in a given solvent system. | Can yield a highly pure solid product. | Requires careful selection of solvent and conditions to maximize yield and purity. |
| Ion-Exchange Resins | Reversible binding of the charged (protonated) amine to a solid support. | High selectivity for basic compounds. | Requires a subsequent elution and solvent removal step. google.com |
High-Resolution Chromatographic Strategies (e.g., Supercritical Fluid Chromatography, Two-Dimensional Liquid Chromatography)
For achieving very high purity and for separating closely related isomers, high-resolution chromatographic techniques are indispensable.
Supercritical Fluid Chromatography (SFC): SFC has emerged as a leading technique for the separation of chiral compounds, including amines. americanpharmaceuticalreview.com It utilizes a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase. southampton.ac.uk SFC offers several advantages over traditional High-Performance Liquid Chromatography (HPLC), including faster separations, reduced organic solvent consumption (making it a "green" technique), and higher efficiency. americanpharmaceuticalreview.comchromatographyonline.com For aminopropane-1,2-diols, which are chiral, enantioselective separation is crucial. This is achieved in SFC by using chiral stationary phases (CSPs). chromatographyonline.com The addition of basic additives to the mobile phase or sample diluent is often necessary to improve the peak shape and resolution of basic analytes like amines. chromatographyonline.com
Two-Dimensional Liquid Chromatography (2D-LC): When dealing with highly complex mixtures or when trying to detect and isolate trace impurities, the peak capacity of a single chromatographic dimension may be insufficient. nih.gov Two-dimensional liquid chromatography (2D-LC) significantly enhances separation power by combining two different chromatographic systems. chromatographyonline.com In a typical 2D-LC setup, fractions from the first dimension column are transferred to a second, orthogonal column for further separation. nih.gov For an aminopropane-1,2-diol, a potential 2D-LC method could involve using a strong cation-exchange (SCX) column in the first dimension to separate based on charge, followed by a reversed-phase (RP-LC) column in the second dimension to separate based on hydrophobicity. chromatographyonline.com This powerful technique allows for the resolution of co-eluting peaks and provides a comprehensive profile of the sample. researchgate.net
| Strategy | Key Features | Application for Aminopropane-1,2-diols | Reference |
|---|---|---|---|
| Supercritical Fluid Chromatography (SFC) | Uses supercritical CO₂ as mobile phase; fast, efficient, and environmentally friendly. | Ideal for chiral separations to resolve enantiomers using chiral stationary phases. | americanpharmaceuticalreview.comchromatographyonline.comchromatographyonline.com |
| Two-Dimensional Liquid Chromatography (2D-LC) | Combines two independent chromatographic separations for vastly increased peak capacity. | Resolves complex mixtures, separates isomers, and isolates trace impurities by using orthogonal separation mechanisms (e.g., ion-exchange and reversed-phase). | nih.govchromatographyonline.com |
Distillation and Azeotropic Separation Processes
Distillation separates components of a liquid mixture based on differences in their boiling points. khanacademy.org For high-boiling-point compounds like 3-m-Toluidinopropane-1,2-diol, which are susceptible to thermal degradation, vacuum distillation is the preferred method. google.com By reducing the pressure, the boiling point of the compound is significantly lowered, allowing for vaporization and subsequent condensation at a temperature that does not cause decomposition. google.com
This technique is effective for separating the target aminodiol from non-volatile impurities or from solvents used during the reaction or extraction phases. In some cases, azeotropic distillation may be employed, where an additional component is added to the mixture to form an azeotrope (a mixture with a constant boiling point) with water or other impurities, facilitating their removal. Highly purified aminopropanediols can be obtained using distillation columns with low pressure loss to effectively separate them from isomeric impurities. google.com
Development of Scalable Purification Protocols for Aminopropane-1,2-diols
Transitioning a purification process from the laboratory bench to an industrial scale requires careful consideration of efficiency, cost, and throughput. A scalable protocol for an aminopropane-1,2-diol would typically involve a multi-step approach:
Initial Bulk Purification: Chromatography-free methods like pH-driven extractions and precipitation are highly scalable and used to remove the bulk of impurities and isolate the crude product.
Primary Purification: Vacuum distillation is a robust and well-established industrial technique for purifying large quantities of thermally sensitive, high-boiling-point liquids. This step would significantly increase the purity of the aminodiol.
High-Purity Polishing: For applications requiring the highest purity or specific enantiomers, preparative chromatography (either HPLC or, increasingly, SFC) is employed as a final polishing step. While more expensive, preparative SFC is gaining traction for large-scale chiral separations due to its speed and reduced solvent costs compared to traditional preparative HPLC. americanpharmaceuticalreview.com
The development of such a protocol involves optimizing each step to maximize yield and purity while minimizing cost and environmental impact.
Future Research Directions in 3 M Toluidinopropane 1,2 Diol Research
Innovations in Sustainable Synthesis and Biocatalysis for Aminopropane-1,2-diols
The pursuit of green and sustainable chemical manufacturing is a paramount goal in modern chemistry. Future research on 3-m-Toluidinopropane-1,2-diol will heavily focus on developing eco-friendly synthetic routes that minimize waste, reduce energy consumption, and utilize renewable feedstocks. A particularly promising avenue is the integration of biocatalysis, which uses enzymes to perform chemical transformations with high selectivity and efficiency under mild conditions.
Research has demonstrated the power of combining chemical processes with multi-enzyme cascade systems to produce enantiopure vicinal 1,2-diols from readily available L-α-amino acids. One such process involves a one-pot, three-step transformation that leverages both chemical reduction and a three-enzyme cascade (transaminase, carbonyl reductase, and glucose dehydrogenase) to achieve high yields and excellent enantiomeric excess.
Table 1: Chemo-enzymatic Cascade for Vicinal 1,2-diol Synthesis
| Step | Transformation | Method | Key Advantages |
|---|---|---|---|
| 1 | L-α-amino acid to (S)-amino alcohol | Chemical Reduction (NaBH₄-H₂SO₄) | Simple, efficient conversion of carboxyl group. |
| 2 | (S)-amino alcohol to α-hydroxy ketone | Biocatalytic Deamination (Transaminase) | High specificity, mild aqueous conditions. |
This interactive table summarizes a potential chemo-enzymatic pathway for aminodiol synthesis.
Future work could adapt these principles to the synthesis of this compound. This would involve designing a biocatalytic system, potentially starting from m-toluidine (B57737) or a related precursor, to install the aminopropanediol side chain stereoselectively. The development of novel transaminases and reductase enzymes with specificity for toluidine-based substrates will be critical for the success of this approach. Such bio-inspired synthetic strategies represent a significant step towards the sustainable production of this and other valuable aminopropane-1,2-diol compounds.
Exploration of Novel Catalytic Applications and Ligand Design
The inherent chirality and the presence of multiple coordination sites (the amino and diol groups) in this compound make it an attractive candidate for applications in asymmetric catalysis, either as a chiral catalyst itself or as a ligand for a metal center. The development of efficient catalysts is crucial for producing enantiomerically pure compounds, which are vital in the pharmaceutical and fine chemical industries.
Studies on structurally related monoterpene-based 3-amino-1,2-diols have shown their effectiveness as chiral catalysts in the enantioselective addition of diethylzinc (B1219324) to aldehydes. In this research, different regioisomers and diastereoisomers of the aminodiol were synthesized and tested, revealing that subtle changes in the molecule's stereochemistry could significantly impact the yield and enantioselectivity of the reaction, even reversing the preferred stereochemical outcome from (S) to (R).
Table 2: Catalytic Performance of Regioisomeric Aminodiols in Diethylzinc Addition
| Catalyst (Aminodiol Isomer) | Yield (%) | Enantiomeric Excess (ee, %) | Product Configuration |
|---|---|---|---|
| Isomer A | 85 | 92 | S |
| Isomer B | 78 | 85 | S |
| Isomer C (Oxazine derivative) | 95 | 98 | R |
This interactive table showcases research findings on the catalytic activity of aminodiol isomers, demonstrating the structure-activity relationship.
Future research directions for this compound should involve its synthesis and screening as a catalyst or ligand in a variety of asymmetric transformations. Its derivatives could be designed to create conformationally constrained structures, potentially enhancing catalytic activity and selectivity. Exploring its utility in reactions such as asymmetric reductions, oxidations, and carbon-carbon bond-forming reactions could uncover novel catalytic systems with high efficiency and stereocontrol.
Advanced Computational Approaches for Predictive Design of Amino Diol Derivatives with Tailored Functionalities
Computational chemistry and molecular modeling have become indispensable tools in modern chemical research, enabling the in silico design and evaluation of molecules before their synthesis. Advanced computational approaches can accelerate the discovery of novel this compound derivatives with specific, tailored functionalities, saving significant time and resources.
Computational protein design, for example, has successfully guided the selection of amino acid mutations to enhance protein stability or create novel functions like metal binding. These methods use sophisticated software to calculate the energetic consequences of structural changes, allowing researchers to predict the most promising candidates for experimental validation. Similar high-throughput virtual screening pipelines, which combine molecular simulation, free energy calculations, and machine learning, are being used to design peptide-based materials for applications like synthetic cells.
Table 3: Application of Computational Tools in Designing Amino Diol Derivatives
| Computational Method | Application Area | Predicted Property | Potential Outcome for this compound |
|---|---|---|---|
| Molecular Docking | Drug Discovery | Binding affinity and mode to a biological target. | Design of derivatives with potential therapeutic activity. |
| Density Functional Theory (DFT) | Catalysis | Reaction pathways and activation energies. | Prediction of catalytic performance and selectivity. |
| Molecular Dynamics (MD) | Materials Science | Conformational stability and self-assembly. | Design of novel polymers or functional materials. |
This interactive table outlines how different computational methods can be applied to predict the properties and functions of novel this compound derivatives.
Future research will undoubtedly apply these powerful computational tools to this compound. By creating virtual libraries of derivatives with varied substituents on the aromatic ring or modified stereochemistry, researchers can predict their potential as catalysts, their binding affinity to biological targets, or their ability to self-assemble into larger structures. This predictive power will guide synthetic efforts toward the most promising candidates, streamlining the development of new functional molecules.
Integration into Emerging Fields of Interdisciplinary Chemical Science
The unique combination of functional groups in this compound positions it as a valuable building block for exploration in various interdisciplinary fields, including medicinal chemistry, materials science, and synthetic biology.
In medicinal chemistry, structurally similar aminopropanediols have been investigated for their biological activities. For instance, a series of 2-substituted 2-aminopropane-1,3-diols were synthesized and evaluated for their potent immunosuppressive effects, leading to the development of a drug candidate for organ transplantation. The biotransformation and metabolism of related compounds like 3-(phenylamino)propane-1,2-diol have also been studied in the context of toxicology. This suggests that derivatives of this compound could be synthesized and screened for a wide range of biological activities.
In materials science, diols are fundamental monomers for the synthesis of polymers like polyesters and polyurethanes. Research into bio-based diols derived from natural products like vanillin (B372448) has led to the creation of sustainable polymers with diverse thermal properties. The structure of this compound could be exploited to create novel polymers with unique characteristics imparted by the toluidine moiety, such as altered thermal stability, conductivity, or responsiveness to stimuli.
Furthermore, the principles of molecular self-assembly, computationally designed for peptides to form complex structures like nanocages, could inspire the design of this compound derivatives that form ordered supramolecular structures. Such endeavors at the interface of chemistry, biology, and materials science represent a frontier for future investigation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
